N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide
CAS No.: 2548979-05-9
Cat. No.: VC11810338
Molecular Formula: C13H16N4O2S
Molecular Weight: 292.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548979-05-9 |
|---|---|
| Molecular Formula | C13H16N4O2S |
| Molecular Weight | 292.36 g/mol |
| IUPAC Name | N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-1-methyltriazole-4-carboxamide |
| Standard InChI | InChI=1S/C13H16N4O2S/c1-17-7-10(15-16-17)12(18)14-8-13(19)5-2-3-11-9(13)4-6-20-11/h4,6-7,19H,2-3,5,8H2,1H3,(H,14,18) |
| Standard InChI Key | MOZHTTRUHWWAAX-UHFFFAOYSA-N |
| SMILES | CN1C=C(N=N1)C(=O)NCC2(CCCC3=C2C=CS3)O |
| Canonical SMILES | CN1C=C(N=N1)C(=O)NCC2(CCCC3=C2C=CS3)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 4,5,6,7-tetrahydro-1-benzothiophene ring system substituted at the 4-position with a hydroxymethyl group. This bicyclic structure is further functionalized with a 1-methyl-1H-1,2,3-triazole-4-carboxamide moiety through a methylene linker. The benzothiophene core provides lipophilicity, while the triazole ring introduces hydrogen-bonding capabilities, creating a balanced molecular profile for potential biological interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 292.36 g/mol |
| IUPAC Name | N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-1-methyltriazole-4-carboxamide |
| Canonical SMILES | CN1C=C(N=N1)C(=O)NCC2(CCCC3=C2C=CS3)O |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
The compound's three-dimensional conformation allows for potential interactions with biological targets, particularly those requiring simultaneous hydrophobic and polar contacts .
Synthetic Accessibility
Synthesis typically proceeds through multi-step organic reactions:
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Core Formation: The 4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene intermediate is prepared via cyclization of appropriate thiophene precursors under acidic conditions.
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Triazole Installation: 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid is synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
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Amide Coupling: Carbodiimide-mediated conjugation links the benzothiophene and triazole components, typically employing reagents like 1,1'-carbonyldiimidazole (CDI) or 2-chloro-1-methylpyridinium iodide .
Critical parameters influencing yield and purity include:
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Reaction temperature (optimized between 60-100°C)
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Solvent selection (polar aprotic solvents preferred)
Comparative Analysis with Structural Analogs
Heterocyclic Variations
The sulfur atom in benzothiophene improves membrane permeability compared to oxygen-containing analogs, while the triazole ring enhances water solubility relative to simpler amides .
Pharmacokinetic Considerations
Early ADME predictions for similar triazole-carboxamides suggest:
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Moderate plasma protein binding (75-85%)
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Hepatic clearance mediated by CYP3A4/5
Future Research Directions
Target Deconvolution
Priority areas include:
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Proteomic Profiling: Identification of binding partners through affinity chromatography-mass spectrometry
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Crystallographic Studies: Determination of ligand-receptor co-crystal structures for ROR family members
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Pathway Analysis: RNA sequencing to map affected signaling cascades in treated cancer cells
Lead Optimization
Key structural modifications warranting investigation:
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Ring Saturation: Impact of full saturation of the benzothiophene ring on target selectivity
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Substituent Effects: Introduction of electron-withdrawing groups at the triazole 5-position
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Prodrug Development: Esterification of the hydroxyl group to enhance oral absorption
Preclinical Development
Essential milestones for translational progress:
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In Vivo Efficacy: Xenograft models of hematological and solid tumors
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Toxicological Assessment: 28-day repeat dose studies in rodent and non-rodent species
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Formulation Optimization: Nanoemulsion approaches to address solubility limitations
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